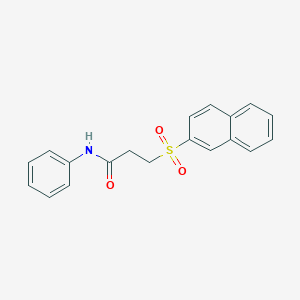
5-Acetamido-6-nitroindan
概述
描述
5-Acetamido-6-nitroindan is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
Further research is needed to fully understand the mechanism of action of 5-Acetamido-6-nitroindan.
3. Toxicity Studies: Further research is needed to determine the potential toxicity of 5-Acetamido-6-nitroindan and its safety for use in humans.
4. Clinical Trials: Further research is needed to conduct clinical trials of 5-Acetamido-6-nitroindan to determine its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, 5-Acetamido-6-nitroindan is a chemical compound that has shown promising results in various scientific research applications. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanism of action, potential toxicity, and safety for use in humans. The future directions for research of 5-Acetamido-6-nitroindan include the development of novel drugs, mechanism of action studies, toxicity studies, and clinical trials.
实验室实验的优点和局限性
The advantages of using 5-Acetamido-6-nitroindan in lab experiments include its potent anticancer activity, anti-inflammatory activity, and potential applications in the treatment of neurodegenerative diseases. However, the limitations of using 5-Acetamido-6-nitroindan in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are many future directions for the research of 5-Acetamido-6-nitroindan. Some of the potential areas of research include:
1. Development of Novel Drugs: 5-Acetamido-6-nitroindan has shown promising results in various scientific research applications. Further research is needed to develop novel drugs based on this compound.
2.
科学研究应用
5-Acetamido-6-nitroindan has shown promising results in various scientific research applications. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Some of the research areas where 5-Acetamido-6-nitroindan has been investigated include:
1. Cancer Research: 5-Acetamido-6-nitroindan has been shown to have potent anticancer activity against various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells.
2. Neurodegenerative Diseases: 5-Acetamido-6-nitroindan has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress in the brain.
3. Anti-Inflammatory Activity: 5-Acetamido-6-nitroindan has been shown to have potent anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in the body.
属性
产品名称 |
5-Acetamido-6-nitroindan |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
N-(6-nitro-2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)12-10-5-8-3-2-4-9(8)6-11(10)13(15)16/h5-6H,2-4H2,1H3,(H,12,14) |
InChI 键 |
HXPPAQKBNKPAMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)



![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)



![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)